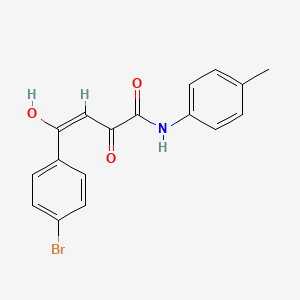
4-(4-bromophenyl)-2-hydroxy-N-(4-methylphenyl)-4-oxo-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-2-hydroxy-N-(4-methylphenyl)-4-oxo-2-butenamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPHB and has a molecular formula of C20H18BrNO3. In
Wissenschaftliche Forschungsanwendungen
BPHB has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antitumor, and antioxidant properties. BPHB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Wirkmechanismus
BPHB exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. BPHB also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, BPHB has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
BPHB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BPHB also inhibits the migration and invasion of cancer cells, which is a key step in the metastasis of cancer. Additionally, BPHB has been shown to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
BPHB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological effects have been well characterized. However, BPHB has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, BPHB has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BPHB. One area of research is the development of BPHB analogs with improved potency and selectivity. Another area of research is the study of BPHB in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of BPHB needs to be further elucidated to better understand its biological effects. Finally, the potential use of BPHB as a diagnostic tool for cancer and other diseases should be explored.
Conclusion:
In conclusion, 4-(4-bromophenyl)-2-hydroxy-N-(4-methylphenyl)-4-oxo-2-butenamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BPHB has shown promising results in the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its potential.
Synthesemethoden
BPHB can be synthesized through a multi-step reaction process that involves the condensation of 4-bromoacetophenone with 4-methylbenzylamine, followed by the reaction with ethyl cyanoacetate and hydrolysis of the resulting product. The final product is obtained through the reaction of the intermediate compound with hydroxylamine hydrochloride and acetic anhydride. The synthesis of BPHB is a complex process that requires careful handling and purification.
Eigenschaften
IUPAC Name |
(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methylphenyl)-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-2-8-14(9-3-11)19-17(22)16(21)10-15(20)12-4-6-13(18)7-5-12/h2-10,20H,1H3,(H,19,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABBSIOIZFIMC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

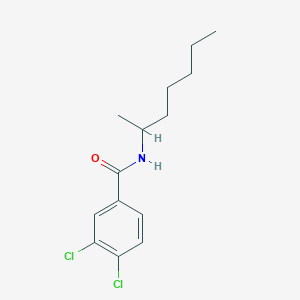

![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
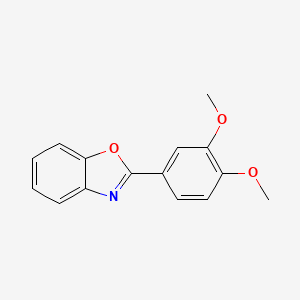
![4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5227733.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5227748.png)
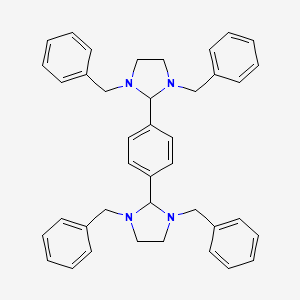
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)

![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
![3-[4-(4-methylphenoxy)butyl]-2,4-pentanedione](/img/structure/B5227811.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-imidazol-1-yl)-N-methylbenzamide](/img/structure/B5227818.png)
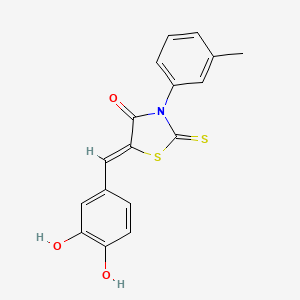
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)